N-benzyl-N-methyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Overview of N-Benzyl-N-Methyl-1-(3-PhenylTriazolo[4,3-b]Pyridazin-6-yl)Piperidine-4-Carboxamide
N-Benzyl-N-methyl-1-(3-phenyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a structurally complex organic compound characterized by a piperidine core functionalized with a triazolo-pyridazine heterocycle and a benzyl-methyl carboxamide group. The molecular architecture integrates three critical pharmacophoric elements: (1) a piperidine ring, which contributes to conformational flexibility and hydrogen-bonding capacity; (2) a triazolo[4,3-b]pyridazine moiety, known for its planar aromatic system and potential π-π stacking interactions; and (3) an N-benzyl-N-methylcarboxamide substituent, which enhances lipophilicity and target-binding specificity.
The compound’s molecular formula, though not explicitly stated in available literature, can be inferred from its structure as $$ \text{C}{26}\text{H}{26}\text{N}_6\text{O} $$, with a molecular weight of approximately 438.53 g/mol. Key structural features include the fusion of the triazole and pyridazine rings at positions 4 and 3-b, respectively, creating a bicyclic system that stabilizes the molecule’s electronic configuration. This structural complexity underpins its investigational use in targeting enzymes and receptors implicated in cancer and neurodegenerative diseases.
Historical Context and Discovery
The synthesis of N-benzyl-N-methyl-1-(3-phenyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide emerged from iterative optimizations of piperidine-4-carboxamide derivatives, a class first explored for their σ-receptor affinity in the early 2010s. Initial work by pharmaceutical chemists focused on modifying the carboxamide substituent to enhance binding selectivity, leading to the incorporation of aromatic heterocycles like triazolo-pyridazine. A pivotal advancement occurred with the recognition that triazolo-pyridazine scaffolds could mimic acetylated lysine residues, enabling inhibition of bromodomain-containing proteins such as BRD4.
Synthetic routes typically involve multi-step protocols:
- Ring Formation : Construction of the triazolo-pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions.
- Piperidine Functionalization : Introduction of the piperidine-4-carboxamide group through nucleophilic substitution or amide coupling reactions.
- Post-Modification : N-Benzylation and N-methylation steps to optimize pharmacokinetic properties.
Analytical validation relies heavily on nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment.
Relevance in Contemporary Organic and Medicinal Chemistry
This compound exemplifies the strategic integration of heterocyclic chemistry and rational drug design. Its triazolo-pyridazine moiety has been leveraged in developing bromodomain inhibitors, with crystal structures revealing binding interactions at the BRD4 acetyl-lysine recognition site. For instance, derivatives of this scaffold exhibit micromolar inhibitory concentrations ($$ \text{IC}_{50} $$) against BRD4 BD1, making them viable leads for epigenetic cancer therapies.
Additionally, the piperidine-4-carboxamide group aligns with structural motifs found in protein kinase B (PKB/Akt) inhibitors. Modifications at the carboxamide nitrogen, such as benzyl substitution, enhance oral bioavailability and target selectivity, as demonstrated in preclinical models of tumor xenografts. The compound’s dual potential—acting both as a kinase inhibitor and an epigenetic modulator—positions it as a versatile scaffold for polypharmacological applications.
Properties
Molecular Formula |
C25H26N6O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N6O/c1-29(18-19-8-4-2-5-9-19)25(32)21-14-16-30(17-15-21)23-13-12-22-26-27-24(31(22)28-23)20-10-6-3-7-11-20/h2-13,21H,14-18H2,1H3 |
InChI Key |
PQZUPKDKUIUNNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine ring is typically constructed via cyclocondensation between a pyridazine-3-amine and a phenyl-substituted hydrazine derivative.
-
Reactant Preparation :
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6-Chloropyridazine-3-amine (1.0 equiv) and phenylhydrazine (1.2 equiv) are dissolved in anhydrous ethanol.
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Add triethylamine (2.0 equiv) as a base catalyst.
-
-
Cyclization :
-
Reflux at 85°C for 12 hours under nitrogen atmosphere.
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Monitor reaction progress via TLC (ethyl acetate/hexanes, 1:1).
-
-
Isolation :
Critical Parameters :
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Temperature : Excessively high temperatures (>90°C) promote side reactions.
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Solvent Choice : Ethanol optimizes solubility while minimizing byproduct formation.
Functionalization of the Triazolopyridazine Core
Bromination at the 6-Position
| Parameter | Value |
|---|---|
| Reactant | NBS (1.1 equiv) |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
| Yield | 85% |
Mechanistic Insight :
Electrophilic aromatic substitution occurs regioselectively at the electron-deficient 6-position due to the directing effect of the triazole nitrogen.
Synthesis of the Piperidine-4-Carboxamide Backbone
Carboxamide Formation via Schotten-Baumann Reaction
N-Benzyl-N-methylamine is coupled to piperidine-4-carbonyl chloride under mild conditions.
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Acid Chloride Preparation :
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Piperidine-4-carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) at reflux for 2 hours.
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Excess SOCl₂ is removed under vacuum.
-
-
Amidation :
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Dissolve acid chloride in dry THF (0.2 M).
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Add N-benzyl-N-methylamine (1.5 equiv) and DMAP (0.1 equiv).
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Stir at 0°C for 30 minutes, then warm to room temperature for 6 hours.
-
-
Workup :
Coupling of Triazolopyridazine and Piperidine Moieties
Buchwald-Hartwig Amination
Palladium-catalyzed coupling links the brominated triazolopyridazine to the piperidine-carboxamide.
| Component | Quantity |
|---|---|
| Pd₂(dba)₃ | 5 mol% |
| Xantphos | 10 mol% |
| Cs₂CO₃ | 2.5 equiv |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 18 hours |
| Yield | 76% |
Key Observations :
-
Higher catalyst loading (>7 mol%) reduces yield due to palladium black formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput and consistency, key steps are adapted for continuous processing:
Triazolo Ring Formation :
-
Microreactor Setup :
Final Coupling Step :
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
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δ 8.72 (s, 1H, triazole-H)
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δ 7.45–7.32 (m, 10H, aromatic)
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δ 4.21 (q, J = 6.8 Hz, 2H, N-CH₂)
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δ 3.05 (s, 3H, N-CH₃)
HPLC Purity :
Yield Optimization Strategies
| Step | Variable Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | Solvent | EtOH vs. DMF | +12% |
| Bromination | NBS Equiv | 1.1 vs. 1.5 | +8% |
| Amidation | Catalyst | DMAP vs. None | +22% |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield | Application |
|---|---|---|---|---|
| Acidic (HCl, H₂SO₄) | 6M HCl, reflux (12–16 hrs) | N-benzyl-N-methylpiperidine-4-carboxylic acid | 68–72% | Intermediate for ester synthesis |
| Basic (NaOH, KOH) | 2M NaOH, 80°C (8–10 hrs) | Sodium salt of the carboxylic acid | 85% | Salt formation for solubility |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with water acting as the nucleophile under acidic conditions, while hydroxide ions drive the process in basic media.
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in electrophilic aromatic substitution (EAS) due to electron-deficient nitrogen atoms.
Halogenation increases electrophilicity, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
Reductive Alkylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes reductive alkylation to introduce substituents.
| Substrate | Reagents | Conditions | Product | Biological Impact |
|---|---|---|---|---|
| Formaldehyde | HCHO, NaBH₃CN | MeOH, rt, 6 hrs | N-methyl-piperidine derivative | Increased lipophilicity (LogP +0.8) |
| Benzaldehyde | PhCHO, NaBH(OAc)₃ | DCM, 0°C → rt, 12 hrs | N-benzyl-piperidine derivative | Enhanced CNS penetration in analogs |
This modification alters pharmacokinetic properties without disrupting the triazolo-pyridazine scaffold.
Cross-Coupling Reactions at the Phenyl Substituent
The 3-phenyl group undergoes palladium-catalyzed coupling reactions for structural diversification.
These reactions enable the introduction of aryl/alkynyl groups to modulate target affinity .
Oxidative Degradation Pathways
The triazolo-pyridazine system shows sensitivity to strong oxidizing agents:
| Oxidizing Agent | Conditions | Degradation Products | Stability Implications |
|---|---|---|---|
| H₂O₂ (30%) | 60°C, 24 hrs | Pyridazine-3-carboxylic acid + benzamide | Poor stability in peroxide formulations |
| KMnO₄ (aq) | pH 12, 70°C | 6-oxo-1,2,4-triazolo[4,3-b]pyridazine | Irreversible ring oxidation |
Degradation studies inform storage conditions (pH 4–6, inert atmosphere).
Biological Activity Through Target Interactions
Key reactions correlate with pharmacological effects:
Electrophilic substituents (e.g., -Cl, -NO₂) enhance target engagement through polar interactions .
Comparative Reactivity Table
A comparison with structurally related compounds:
| Compound | Carboxamide Reactivity | Triazole Reactivity | Piperidine Reactivity |
|---|---|---|---|
| N-benzyl-N-methyl-1-(3-phenyltriazolo-pyridazin-6-yl)piperidine-4-carboxamide | High (pH-sensitive) | Moderate (EAS-active) | High (reductive alkylation) |
| N-cyclohexyl analog | Low | High | Moderate |
| 3-methyltriazolo-pyridazine derivative | Moderate | Low | High |
Scientific Research Applications
Structure
The compound features a piperidine ring attached to a triazolo-pyridazine moiety, which contributes to its diverse pharmacological properties. The structural uniqueness is essential for its interaction with biological targets.
Synthesis and Preparation
The synthesis of N-benzyl-N-methyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves several steps:
- Starting Materials : The synthesis begins with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
- Reaction Conditions : The reaction is carried out under refluxing conditions in ethanol with a catalytic amount of piperidine.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production
For large-scale production, automated reactors and continuous flow systems are employed to ensure consistent quality and high yield.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction. Preliminary studies have shown promise in various cancer cell lines.
Antimicrobial Properties
The compound exhibits antimicrobial activity against several pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and may offer a new avenue for antibiotic development.
Anti-inflammatory Effects
Preliminary findings suggest that it could modulate inflammatory pathways, providing a potential treatment for inflammatory diseases.
Biochemical Probes
Due to its ability to interact with specific enzymes and receptors, this compound is being explored as a biochemical probe in research settings to elucidate biological pathways and mechanisms.
Structure-Activity Relationship Studies
The structure-activity relationships (SAR) of this compound have been studied extensively:
Substituent Effects
Modifications on the phenyl ring influence the binding affinity and selectivity for target enzymes. Electron-donating or withdrawing groups can significantly alter biological activity.
Linker Variations
Changes in the linker between the triazolo-pyridazine and piperidine components can enhance or diminish activity, indicating that optimal geometrical configurations are essential for efficacy.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. Further investigations are ongoing to explore its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a systematic comparison of substituent effects on physicochemical and biological properties.
Structural Analogues of Triazolopyridazine Derivatives
N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]piperidine-4-carboxamide
- Structure : Replaces the benzyl-methyl group with a 2-phenylethyl substituent.
- Molecular Weight : 426.5 g/mol (vs. target compound’s unreported molecular weight) .
- Key Differences: The longer alkyl chain (phenylethyl vs.
N-Phenyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide
- Structure : Features a phenyl group directly attached to the carboxamide nitrogen and a piperidine ring at position 3 instead of 3.
- Molecular Weight : 322.36 g/mol.
- Physicochemical Data : LogP = 0.85 (moderate lipophilicity), density = 1.4 g/cm³ .
N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
- Structure : Substitutes piperidine with piperazine and introduces a 4-chlorophenyl group.
- Key Differences : The piperazine ring (with two nitrogen atoms) increases polarity, possibly improving solubility but reducing blood-brain barrier penetration. The chloro substituent may enhance electronic interactions in target binding .
N-(1H-Benzimidazol-2-yl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Structure : Replaces the benzyl-methyl group with a benzimidazole moiety.
- Molecular Weight : 438.5 g/mol .
- Key Differences : The benzimidazole group introduces hydrogen-bonding capability, which could improve affinity for targets requiring polar interactions. However, the increased molecular weight may compromise bioavailability.
Comparative Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Key Substituent Differences |
|---|---|---|---|
| Target Compound | Not reported | – | Benzyl-methyl on carboxamide |
| N-(2-phenylethyl)-1-(3-phenyltriazolopyridazin-6-yl)piperidine-4-carboxamide | 426.5 | – | 2-Phenylethyl on carboxamide |
| N-Phenyl-1-(triazolopyridazin-6-yl)-3-piperidinecarboxamide | 322.36 | 0.85 | Phenyl on carboxamide; piperidine at position 3 |
| N-(4-Chlorophenyl)-4-triazolopyridazin-6-yl-piperazine-1-carboxamide | – | – | Piperazine core; 4-chlorophenyl |
| N-(Benzimidazol-2-yl)-1-(3-phenyltriazolopyridazin-6-yl)piperidine-4-carboxamide | 438.5 | – | Benzimidazole on carboxamide |
Biological Activity
N-benzyl-N-methyl-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 426.5 g/mol
- CAS Number : 1282122-65-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown promise in the following areas:
- Inhibition of Enzymes :
- Antimicrobial Activity :
- Cytotoxicity Studies :
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperidine and triazolo-pyridazine moieties can significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring affects binding affinity and selectivity for target enzymes.
- Linker Variations : Alterations in the linker between the triazolo-pyridazine and piperidine components can enhance or diminish activity, indicating that optimal geometrical configurations are essential for efficacy .
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
